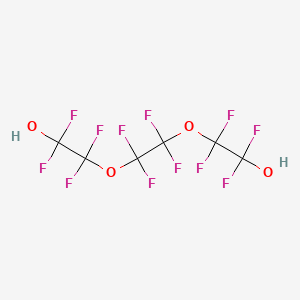
2,2'-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of perfluoroethane-1,2-diol with tetrafluoroethanol in the presence of a strong base such as cesium carbonate. The reaction is carried out in a polar aprotic solvent like acetonitrile at room temperature. The product is then purified through vacuum filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale synthesis. The final product is often subjected to rigorous quality control measures, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cesium carbonate in acetonitrile at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoroethane-1,2-dione, while reduction may produce partially fluorinated alcohols .
Applications De Recherche Scientifique
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mécanisme D'action
The mechanism of action of 2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) involves its interaction with various molecular targets. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This property is exploited in catalysis and polymerization reactions, where the compound acts as a catalyst or initiator. The pathways involved often include nucleophilic attack and radical formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(2,2-difluoroethanol): Similar structure but with fewer fluorine atoms, resulting in different chemical properties.
2,2’-(Perfluoropropane-2,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol): Contains an additional carbon atom, which affects its reactivity and applications.
Uniqueness
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring extreme conditions, such as aerospace and advanced electronics .
Propriétés
Formule moléculaire |
C6H2F12O4 |
|---|---|
Poids moléculaire |
366.06 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-hydroxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C6H2F12O4/c7-1(8,19)3(11,12)21-5(15,16)6(17,18)22-4(13,14)2(9,10)20/h19-20H |
Clé InChI |
FOQAFBBXICTMGC-UHFFFAOYSA-N |
SMILES canonique |
C(C(OC(C(OC(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13395652.png)
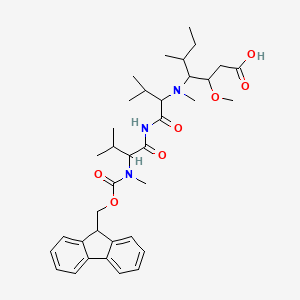
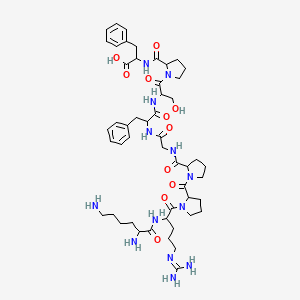
![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
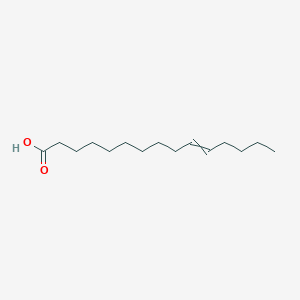
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13395694.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2](/img/structure/B13395702.png)
![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)
![[(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13395711.png)
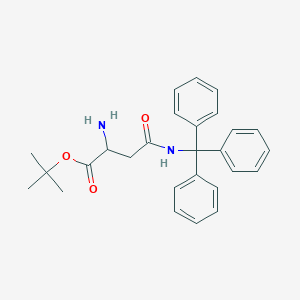
![6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]-](/img/structure/B13395719.png)
![2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13395728.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid](/img/structure/B13395735.png)
